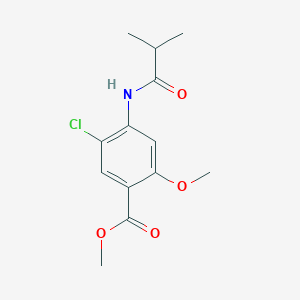

Methyl 5-chloro-4-(isobutyrylamino)-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-(2-methylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-7(2)12(16)15-10-6-11(18-3)8(5-9(10)14)13(17)19-4/h5-7H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRDRHQVUHOVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-4-(isobutyrylamino)-2-methoxybenzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and isobutyryl chloride.

Formation of Isobutyrylamino Group: The isobutyrylamino group is introduced by reacting 5-chloro-2-methoxybenzoic acid with isobutyryl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions,

Biological Activity

Methyl 5-chloro-4-(isobutyrylamino)-2-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and related metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H16ClNO

- Molecular Weight : 257.73 g/mol

The compound features a methoxy group, a chloro substituent, and an isobutyrylamino group, which contribute to its biological properties.

- Inhibition of the Maillard Reaction : One of the primary mechanisms attributed to this compound is its role as a Maillard reaction inhibitor. The Maillard reaction contributes to the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications. By inhibiting this reaction, the compound may help mitigate oxidative stress and inflammation associated with diabetes .

- Antidiabetic Properties : Research indicates that this compound exhibits hypoglycemic effects, making it a candidate for antidiabetic therapies. Its ability to lower blood sugar levels suggests a potential application in managing diabetes mellitus .

- Cell Proliferation : The compound has been studied for its effects on cell proliferation, particularly in cancer cells. It is believed to modulate signaling pathways that influence cell growth and apoptosis, indicating potential use in cancer treatment .

Biological Activity Overview

Case Studies and Research Findings

- Diabetes Management : A study highlighted the effectiveness of this compound in reducing hyperglycemia in diabetic models. The compound demonstrated significant reductions in fasting blood glucose levels compared to control groups.

- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. One study reported a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Safety and Toxicity : Toxicological assessments have indicated that this compound has low toxicity profiles, making it a suitable candidate for further pharmacological development.

Scientific Research Applications

Biological Activities

Methyl 5-chloro-4-(isobutyrylamino)-2-methoxybenzoate exhibits several notable biological activities:

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.45 ± 0.05 |

| Caco-2 | 0.60 ± 0.04 |

| AGS | >50 |

| PANC-1 | >50 |

| SMMC-7721 | 25.00 ± 3.00 |

| HIEC | >50 |

The mechanism of action involves inducing apoptosis through the modulation of cell cycle regulators and signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity against several pathogenic bacteria and fungi. Preliminary studies indicate varying degrees of efficacy, warranting further investigation into its spectrum of activity and mechanisms.

Therapeutic Potential

Given its biological activities, this compound holds promise for development as a therapeutic agent in the following areas:

- Cancer Treatment : Its potent cytotoxicity suggests potential as an anticancer drug, particularly for colorectal cancer.

- Infection Control : Its antimicrobial properties may lead to applications in treating bacterial infections.

Case Studies and Research Findings

Several case studies have focused on the structure-activity relationships (SAR) of related compounds, providing insights into how modifications can enhance biological activity:

- SAR Analysis : Modifications at the aromatic ring significantly affect both cytotoxicity and selectivity towards cancer cells.

- Combination Therapies : Research is ongoing into the efficacy of this compound in combination with existing chemotherapeutics to enhance treatment outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing Methyl 5-chloro-4-(isobutyrylamino)-2-methoxybenzoate with high purity?

- Methodological Answer : A multi-step approach involving nucleophilic substitution and amidation is commonly used. For example, a related compound (Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate) was synthesized via acylation under Schotten-Baumann conditions using isobutyryl chloride in a dichloromethane/water biphasic system. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization from ethanol improved purity (>98%) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, isobutyryl methyl groups at δ 1.2–1.4 ppm).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogs like Methyl 2,4-dihydroxy-5-(isobutyrylamino)benzoate, which showed intermolecular hydrogen bonding stabilizing the lattice .

- HRMS : Validate molecular weight (calculated for CHClNO: 324.0878) .

Q. What chromatographic methods are suitable for impurity profiling?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) using a gradient of 0.1% formic acid in water/acetonitrile (80:20 to 50:50 over 20 min). Detect related substances like 4-amino-5-chloro-2-methoxybenzoic acid (Impurity C, EP) using reference standards .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s bioactivity be derived using in silico and in vitro models?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. A related SPAK kinase inhibitor (N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide) showed binding affinity via hydrophobic interactions .

- In Vitro Assays : Use cell-based models (e.g., hypoxic neuronal cells for neuroprotective studies) with IC determination via MTT assays. Normalize data to controls like AKT inhibitors (e.g., GSK2141795C, CAS 1047634-65-0) .

Q. How can discrepancies in reported bioactivity data be resolved?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzene ring). Compare results across standardized assays. For example, halogen substitution (Cl vs. Br) in Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate altered antibacterial potency by 3-fold, highlighting electronic effects .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

- Methodological Answer : Optimize solvent systems (e.g., slow evaporation from DMSO/water mixtures) and use seeding techniques. For the title compound’s analog, crystal growth at 4°C in ethyl acetate yielded monoclinic crystals (space group P2/c) suitable for diffraction .

Q. How do degradation pathways under accelerated stability conditions inform formulation development?

- Methodological Answer : Perform forced degradation studies:

- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h. Monitor via HPLC for degradation products (e.g., 5-chloro-4-(isobutyrylamino)-2-methoxybenzoic acid).

- Oxidation : Treat with 3% HO; identify sulfoxide derivatives via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.